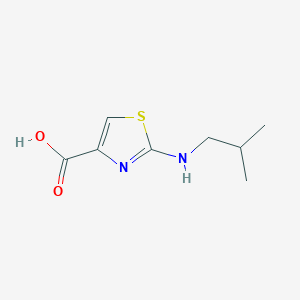

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

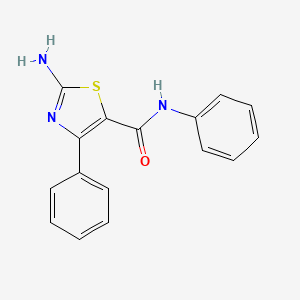

The compound is likely to be a derivative of thiazole, a heterocyclic compound, with an isobutylamino group and a carboxylic acid group attached. The exact properties would depend on the specific structure and arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the isobutylamino and carboxylic acid groups. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. The thiazole ring, the amino group, and the carboxylic acid group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, would be determined by its specific structure and the functional groups present .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study by Fengyun et al. (2015) described the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, exhibiting significant fungicidal and antivirus activities. This research highlights the potential of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid derivatives in developing agents for fungi and virus control (Fengyun et al., 2015).

Enolates and Derivatives Synthesis

Cież and Kalinowska-Tłuścik (2012) explored the oxidative dimerization of titanium(IV) enolates derived from 2-isothiocarboxylic acids, leading to thiazolo[5,4-d]thiazole derivatives. This study opens avenues in the synthesis of thiazole derivatives, demonstrating the versatility of this compound in organic synthesis (Cież & Kalinowska-Tłuścik, 2012).

Crystal Structure Analysis

Wu et al. (2015) examined the crystal structure of febuxostat–acetic acid, involving a thiazole ring nearly coplanar with a benzene ring. This study contributes to the understanding of molecular interactions and structural configurations in thiazole derivatives (Wu et al., 2015).

Thiazolecarboxylic Acid Derivative Synthesis

Dovlatyan et al. (2004) conducted a study on the acylation of 2-amino-4-methylthiazole-5-carboxylic acid, leading to various derivatives. This research underlines the chemical flexibility of thiazolecarboxylic acids and their potential in synthesizing diverse organic compounds (Dovlatyan et al., 2004).

Versatile Reagents in Organic Synthesis

Dömling and Illgen (2004) highlighted the use of 1-isocyano-2-dimethylamino-alkenes as multifunctional reagents in organic synthesis, emphasizing their application in constructing highly substituted thiazoles. This study showcases the role of thiazole derivatives in facilitating diverse organic reactions (Dömling & Illgen, 2004).

Synthesis of Tripeptide Skeleton of Nosiheptide

Shin et al. (1995) achieved the stereoselective synthesis of a tripeptide skeleton containing 2-[(1S,3S)-1-amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid. This study is significant for its contribution to the field of peptide antibiotics (Shin et al., 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methylpropylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5(2)3-9-8-10-6(4-13-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMUUSTRGPREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2415586.png)

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2415604.png)